molecular formula C12H18O2 B3051122 2-(Hexyloxy)phenol CAS No. 31189-03-4

2-(Hexyloxy)phenol

Cat. No. B3051122
CAS RN: 31189-03-4
M. Wt: 194.27 g/mol
InChI Key: WTAUMGJJFXKZLQ-UHFFFAOYSA-N
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Description

“2-(Hexyloxy)phenol” is a type of phenol derivative. Phenols are a class of organic compounds that contain a benzene ring which is bonded to a hydroxyl group . They exhibit unique physical and chemical properties when compared to alcohol .


Synthesis Analysis

Phenols can be synthesized via substitution reactions . A scalable and green protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .


Molecular Structure Analysis

The “2-(Hexyloxy)phenol” molecule contains a total of 32 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Phenols are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present . The solubility of phenol tends to decrease with an increase in the size of the aryl group present .

Scientific Research Applications

1. Synthesis and Functionalization

  • Facile Synthesis of Phenols : Phenols, including structures similar to 2-(Hexyloxy)phenol, can be synthesized using copper(I)-catalyzed tandem transformation techniques. This process involves C-S coupling and C-H functionalization, indicating potential for creating diverse phenolic compounds for various applications (Xu et al., 2010).

2. Phenolic Compounds in Industrial Applications

  • Liquid Crystal Compounds : Certain phenolic compounds form liquid crystal phases, used in display technologies and materials science. For instance, esters of hydroxy-substituted triphenylenes, which have structural similarities to 2-(Hexyloxy)phenol, exhibit columnar liquid crystal phases (Boden et al., 2001).

3. Biological and Health Applications

  • Antioxidant Properties : Phenolic compounds are known for their antioxidant properties. They play important roles in plant physiology, human diet, and potentially in health-promoting benefits. This suggests that 2-(Hexyloxy)phenol could have similar applications (Balasundram et al., 2006).
  • Therapeutic Delivery and Biomedical Applications : Polyphenol-containing nanoparticles, which may include derivatives of 2-(Hexyloxy)phenol, show promise in bioimaging, therapeutic delivery, and other biomedical applications due to their antioxidation and anticancer activities (Guo et al., 2021).

4. Phenolic Compounds in Plant Defense

  • Role in Plant Interactions : Phenolics, including structures similar to 2-(Hexyloxy)phenol, play crucial roles in plant defense against pathogens and in plant-microbe interactions. They are involved in lignin and pigment biosynthesis, providing structural integrity to plants (Bhattacharya et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-hexoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAUMGJJFXKZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497131
Record name 2-(Hexyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hexyloxy)phenol

CAS RN

31189-03-4
Record name 2-(Hexyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture consisting of 740 mL of methyl ethyl ketone, 120 g (1.09 mol) of catechol, 178 g (1.09 mmol) of 1-bromohexane and 211 g (1.53 mol, 1.4 eq.) of potassium carbonate was refluxed for 25 hours. After cooling, the mixture was filtered followed by distilling off the solvent. 202 g of residue was purified by silica gel column chromatography followed by distillation to obtain 101 g of a clear liquid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step Two
Quantity
211 g
Type
reactant
Reaction Step Three
Quantity
740 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Catechol (35.0 g, 0.32 mol), potassium carbonate (109.0 g, 0.79 mol) and 1-bromohexane (52.5 g, 0.32 mol) were added to ethanol (300 ml) and heated under reflux for 48 h. After cooling, dichloromethane (300 ml) was added and the solid residues removed by filtration. The solvents were then removed in vacuo and the crude product was purified by column chromatography on silica gel to give title compound (17.9 g, 29%) as a colourless liquid. Found: C, 73.90; H, 9.20. C12H18O2 requires C, 74.19; H, 9.34. δH (CHCl3) 6.95-6.83 (m, 4H, ArH), 5.66 (s, 1H, OH), 4.04 (t, J 7, 2H, ArOCH2), 1.89-1.79 (m, 2H, ArOCH2CH), 1.55-1.35 (m, 6H, CH2), 0.95 (t, J 7, 3H, CH2CH3). MS (FAB), 194 (M+, 100%), 110 (45%), 95 (7%), 83 (12%), 69 (9%), 55 (18%).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Hexyloxy)phenol
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2-(Hexyloxy)phenol
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2-(Hexyloxy)phenol
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Citations

For This Compound
8
Citations
N Boden, RJ Bushby… - Journal of the American …, 1995 - ACS Publications
A simple, regiospecific synthesis of main-chain, triphenylene-based discotic-liquid-crystalline polymers is described in which the key step is the assembly of the triphenylene nucleus …
Number of citations: 140 pubs.acs.org
FD Cukiernik, F Cecchi, R Baggio - Acta Crystallographica Section C …, 2009 - scripts.iucr.org
The title compound, C12H16BrO2, is an interesting case of a simple organic molecule making use of five different types of intra- and intermolecular interactions (viz. conventional and …
Number of citations: 2 scripts.iucr.org
A Zelcer, F Cecchi, P Alborés, D Guillon… - Liquid …, 2013 - Taylor & Francis
A new rational pathway to 2,7-difunctionalised-β-hexa-substituted triphenylenes is presented, requiring less protection/deprotection and purification steps than more conventional …
Number of citations: 15 www.tandfonline.com
VE Manzano, R Baggio, FD Cukiernik - … Crystallographica Section C …, 2015 - scripts.iucr.org
The synthesis of 3,3′-diacetoxy-4,4′-bis(hexyloxy)biphenyl following the nickel-modified Ullmann reaction yielded a by-product which was identified successfully by crystallographic …
Number of citations: 2 scripts.iucr.org
X Kong, S Dai, G Wang, Z Zhang, L Zhang… - … Crystals and Liquid …, 2017 - Taylor & Francis
… Citation[15]; in the Scheme 2, in the presence of potassium carbonate, catechol (8) and 1-bromohexane refluxed in ethanol to give 1,2-dihexyloxybeneze (9) and 2-hexyloxy phenol (10) …
Number of citations: 5 www.tandfonline.com
N Boden, RJ Bushby, PS Martin, SD Evans… - Langmuir, 1999 - ACS Publications
A series of ω-thiol-substituted 2,3,6,7,10,11-hexaalkoxytriphenylenes was synthesised for the purpose of forming self-assembled monolayers (SAMs) on gold in which the self-organizing…
Number of citations: 60 pubs.acs.org
A Alsahli - 2020 - ueaeprints.uea.ac.uk
The work set out in this thesis focuses on the synthesis and investigation of triphenylene twins and diads. Since the discovery of discotic liquid crystals by Chandrasekhar in 1977, …
Number of citations: 2 ueaeprints.uea.ac.uk
PFR Pignol, S Auvin - Biol. Med, 1996 - researchgate.net
(57) ABSTRACT A pharmaceutical composition comprising, as active ingre dient, at least one calpain inhibitor substance and at least one reactive oxygen species trapping substance, …
Number of citations: 0 www.researchgate.net

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